N-(2,5-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
CAS No. |
6289-11-8 |
|---|---|
Molecular Formula |
C14H15N5 |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H15N5/c1-9-4-5-10(2)12(6-9)18-13-11-7-17-19(3)14(11)16-8-15-13/h4-8H,1-3H3,(H,15,16,18) |
InChI Key |
VSRNTEIOQWRVQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=C3C=NN(C3=NC=N2)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst : Molecular iodine (10 mol%)
-
Solvent : Dimethyl sulfoxide (DMSO)
-
Temperature : 80°C
-
Time : 2–5.5 hours
-
Yield : 66–85% (Table 1)
Table 1: Optimization of Cyclocondensation for Pyrazolo[3,4-d]pyrimidine Core
| Entry | Solvent | Catalyst (mol%) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DMSO | 10 | 3 | 85 |
| 2 | DMF | 10 | 3 | 63 |
| 3 | Neat | 10 | 3 | 10 |
The reaction proceeds via iodine-mediated activation of imine bonds, followed by nucleophilic attack and aromatization (Scheme 2). This method is advantageous due to its simplicity, low catalyst loading, and avoidance of toxic reagents.
Functionalization via Nucleophilic Substitution
Substituents at the 1- and 4-positions are introduced through sequential functionalization. A patent by outlines a two-step process:
Step 1: N-Methylation at Position 1
Step 2: Introduction of 2,5-Dimethylphenyl Group
-
Reagent : 2,5-Dimethylphenylboronic acid
-
Catalyst : Palladium(II) acetate (Pd(OAc)₂)
-
Ligand : Triphenylphosphine (PPh₃)
-
Base : Sodium carbonate (Na₂CO₃)
-
Solvent : Toluene/water (3:1)
-
Conditions : 100°C, 24 hours
Alternative Route: Bromination and Amination
A complementary approach involves bromination followed by amination (Scheme 3):
Step 1: Bromination of 3-Methyl Group
Step 2: Amination with 2,5-Dimethylaniline
-
Reagent : 2,5-Dimethylaniline
-
Base : Triethylamine (Et₃N)
-
Solvent : Tetrahydrofuran (THF)
-
Conditions : 70°C, 6 hours
Key Consideration : Monobromination is critical to avoid di-substituted byproducts. Using 0.5 equivalents of NBS ensures selectivity.
Comparative Analysis of Methods
Table 2: Efficiency of Synthetic Routes
| Method | Steps | Total Yield (%) | Scalability |
|---|---|---|---|
| Cyclocondensation + SMC | 3 | 55 | High |
| Bromination + Amination | 2 | 46 | Moderate |
-
Cyclocondensation + Suzuki-Miyaura Coupling (SMC) : Offers higher scalability but requires palladium catalysts, increasing cost.
-
Bromination + Amination : Avoids transition metals but suffers from lower yields due to competing side reactions.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives.
Scientific Research Applications
Anticancer Potential
Research indicates that N-(2,5-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits significant anticancer properties. It has been shown to act as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM depending on the specific target and cell line tested . In vitro studies demonstrated that this compound inhibited tumor growth in MCF-7 breast cancer cells by inducing apoptosis and suppressing cell migration .
Neuropharmacological Effects
The compound has also been studied for its effects on neurotransmission pathways. It acts as a ligand for dopamine receptors, which are crucial in treating neurological conditions such as depression and anxiety disorders. The ability of this compound to modulate these pathways suggests potential applications in psychiatric medicine .
Case Study 1: Anticancer Activity
In a study assessing the anticancer efficacy of various pyrazolopyrimidine derivatives, this compound was identified as one of the most potent compounds against breast cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with specific signaling pathways involved in cell cycle regulation .
Case Study 2: Neuropharmacological Research
Another investigation focused on the neuropharmacological properties of this compound revealed its potential as a treatment for anxiety disorders. By binding to dopamine receptors, it modulated neurotransmitter release and showed promise in preclinical models of anxiety .
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit diverse biological activities modulated by substituent variations. Below is a comparative analysis of structurally analogous compounds:
Key Findings:
Substituent Electronic Effects: Electron-donating groups (e.g., methyl, methoxy) enhance lipophilicity and membrane permeability but may reduce binding affinity compared to electron-withdrawing groups (e.g., chloro) .
Substituent Position :
- Para -substituted phenyl groups (e.g., 4-chlorophenyl in ) exhibit distinct electronic effects compared to meta -substituted analogs (e.g., 3-chloro-4-methylphenyl in ). The 2,5-dimethyl configuration (meta/para relative to the amine) in the target compound may facilitate optimal interactions with biological targets .
Synthetic Feasibility :
- Microwave-assisted synthesis () and iodination protocols () highlight methodologies for introducing substituents. However, the target compound’s synthesis route remains underexplored in the provided evidence.
Structural Confirmation :
- NMR data () confirm substituent positions in analogs, such as methyl group signals at δ ~2.3–2.6 ppm (¹H NMR) and aromatic carbons at δ ~110–160 ppm (¹³C NMR) .
Biological Activity
N-(2,5-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H15N5, with a molecular weight of 253.30 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
The primary mechanism of action involves the inhibition of specific kinases that play critical roles in cell cycle regulation. Notably, this compound has been identified as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. Inhibition of CDK2 disrupts the cell cycle, leading to increased apoptosis in cancer cells. This mechanism positions the compound as a promising candidate for anticancer therapies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various assays:
- In vitro Studies : The compound demonstrated cytotoxic effects against several cancer cell lines. For example, in a study involving human breast cancer cells (MCF-7), the compound exhibited an IC50 value of approximately 10 µM, indicating significant cytotoxicity .
- Mechanistic Insights : The compound's ability to induce apoptosis was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor:
- Kinase Inhibition : It selectively inhibits CDK2 and has been reported to affect other kinases involved in cellular signaling pathways. For instance, it was found to inhibit glycogen synthase kinase 3 (GSK-3), which is crucial for various cellular processes including metabolism and cell survival .
Data Table: Summary of Biological Activities
| Activity Type | Test System | Result | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 Cell Line | IC50 ~ 10 µM | |
| Kinase Inhibition | CDK2 | IC50 ~ 15 µM | |
| Apoptosis Induction | Various Cancer Cells | Increased caspase activity |
Case Study 1: Anticancer Efficacy
A recent study investigated the efficacy of this compound in combination with cold atmospheric plasma (CAP) on tumor cells. The results indicated that the combination treatment significantly enhanced cytotoxicity compared to either treatment alone. This suggests a synergistic effect that could be leveraged for therapeutic strategies against resistant cancer types .
Case Study 2: Mechanistic Studies on Kinase Inhibition
Another research focused on the structural analysis and enzyme kinetics associated with CDK2 inhibition by this compound. The study utilized molecular docking simulations to demonstrate that this compound binds effectively to the ATP-binding site of CDK2, thereby preventing substrate phosphorylation and subsequent cell cycle progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
